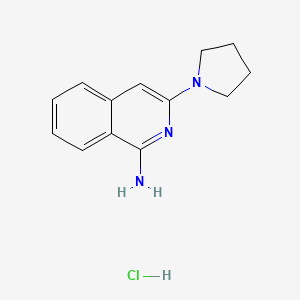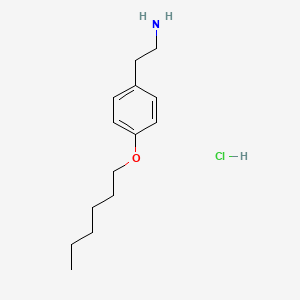
Benzeneethanamine, 4-(hexyloxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 4-(hexyloxy)-, hydrochloride: is a chemical compound with the molecular formula C14H23NO.HCl . It is a derivative of benzeneethanamine, where the benzene ring is substituted with a hexyloxy group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-(hexyloxy)-, hydrochloride typically involves the alkylation of benzeneethanamine with a hexyloxy group. This can be achieved through a nucleophilic substitution reaction where benzeneethanamine reacts with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the hexyloxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It helps in understanding the interaction between ligands and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows it to interact with biological targets in specific ways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 4-(hexyloxy)-, hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The hexyloxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- Benzeneethanamine, 4-methoxy-
- Benzeneethanamine, 4-ethoxy-
- Benzeneethanamine, 4-butoxy-
Comparison: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter alkoxy chains, it has higher lipophilicity and potentially different biological activity. This makes it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
37563-56-7 |
|---|---|
Molekularformel |
C14H24ClNO |
Molekulargewicht |
257.80 g/mol |
IUPAC-Name |
2-(4-hexoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-2-3-4-5-12-16-14-8-6-13(7-9-14)10-11-15;/h6-9H,2-5,10-12,15H2,1H3;1H |
InChI-Schlüssel |
FQAICTCVEHANRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



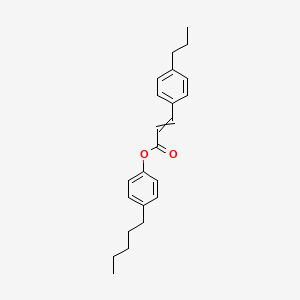
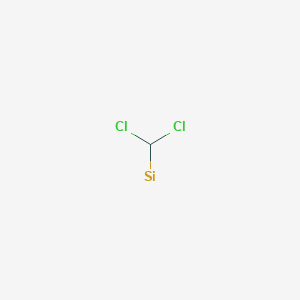
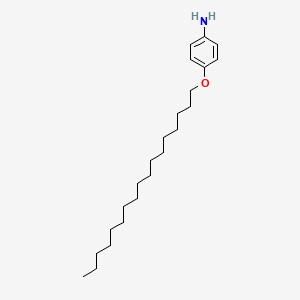
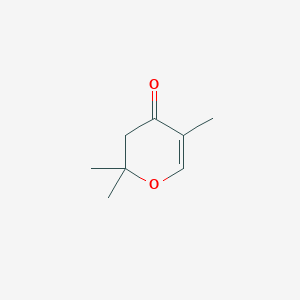
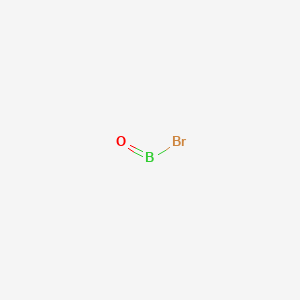
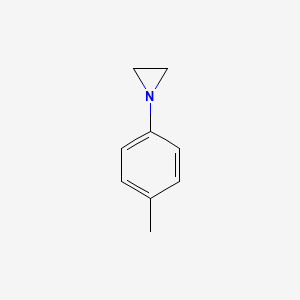
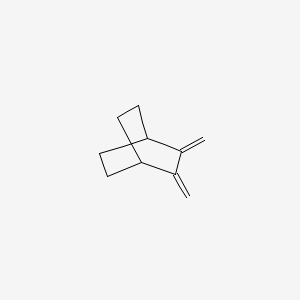

![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)

